molecular formula C13H11BrO3 B8591515 Methyl 1-methoxy-4-bromo-2-naphthoate CAS No. 5813-38-7

Methyl 1-methoxy-4-bromo-2-naphthoate

Cat. No.: B8591515
CAS No.: 5813-38-7
M. Wt: 295.13 g/mol
InChI Key: KXAZHBLGELHTTR-UHFFFAOYSA-N
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Description

Methyl 1-methoxy-4-bromo-2-naphthoate is an organic compound belonging to the naphthoate family. It is characterized by a bromine atom at the 4th position, a methoxy group at the 1st position, and a methyl ester group at the 2nd position of the naphthalene ring. This compound is notable for its distinct chemical properties and is primarily used in the synthesis and modification of organic molecules within chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methoxy-4-bromo-2-naphthoate typically involves the bromination of 1-methoxy-2-naphthoic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or carbon tetrachloride. The esterification step involves the reaction of the brominated product with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methoxy-4-bromo-2-naphthoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted naphthoates.

    Oxidation: Formation of naphthoic acids or aldehydes.

    Reduction: Formation of naphthyl alcohols.

Scientific Research Applications

Methyl 1-methoxy-4-bromo-2-naphthoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various naphthalene derivatives.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 1-methoxy-4-bromo-2-naphthoate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, influencing cellular processes and pathways .

Comparison with Similar Compounds

Methyl 1-methoxy-4-bromo-2-naphthoate can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

5813-38-7

Molecular Formula

C13H11BrO3

Molecular Weight

295.13 g/mol

IUPAC Name

methyl 4-bromo-1-methoxynaphthalene-2-carboxylate

InChI

InChI=1S/C13H11BrO3/c1-16-12-9-6-4-3-5-8(9)11(14)7-10(12)13(15)17-2/h3-7H,1-2H3

InChI Key

KXAZHBLGELHTTR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C2=CC=CC=C21)Br)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-1-hydroxy-2-naphthoic acid (compound 67, 24.7 g, 92.2 mmol), dimethyl sulfate (21.8 mL, 231 mmol), and K2CO3 (31.9 g, 231 mmol) in acetone (200 mL) was refluxed overnight. The solid was filtered, and the filtrate was condensed to give a solid residue, which was recrystallized from EtOAc/hexanes to afford the title compound (21.4 g, 78%) as a white solid.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step One
Name
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
78%

Synthesis routes and methods II

Procedure details

To a solution of 4-bromo-1-hydroxy-2-naphthoic acid (see Example 1, 1.63 g, 6.10 mmol) in 35 mL of acetone was added dimethyl sulfate (1.75 mL, 18.3 mmol) and potassium carbonate (2.95 g, 21.4 mmol). The reaction was heated to reflux for 14 hours, cooled to room temperature, filtered, and concentrated in vacuo. The residue was purified via silica gel chromatography, eluting with 0-20% ethyl acetate in hexanes to provide methyl 4-bromo-1-methoxy-2-naphthoate that gave a proton NMR spectra consistent with theory.
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
2.95 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of hydroxynaphthoic acid 18 (24.7 g, 92.2 mmol), dimethyl sulfate (21.8 mL, 231 mmol), and K2CO3 (31.9 g, 231 mmol) in acetone (200 mL) was refluxed overnight. The solid was filtered, and the filtrate was condensed to give a solid residue, which was recrystallized from EtOAc/hexanes to afford the titled compound 19 (21.2 g, 78%) as a white solid.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
21.8 mL
Type
reactant
Reaction Step One
Name
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
78%

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